molecular formula C17H14F2N2O4S B2826900 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448130-78-6

2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Katalognummer B2826900
CAS-Nummer: 1448130-78-6
Molekulargewicht: 380.37
InChI-Schlüssel: CBGMKIIQOFRERF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as DB844, is a promising compound that has been extensively studied for its potential as a therapeutic agent. DB844 belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In

Wirkmechanismus

The mechanism of action of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is not fully understood, but it is believed to involve the inhibition of the parasite's fumarate reductase enzyme, which is essential for the parasite's survival. This compound has also been shown to exhibit activity against other enzymes involved in the parasite's energy metabolism, as well as the parasite's DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo, and does not appear to have any significant adverse effects on the host organism. This compound has been shown to be rapidly absorbed and distributed throughout the body, and is primarily metabolized by the liver. This compound has been found to have a long half-life in the bloodstream, which may contribute to its efficacy against Chagas disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and potent activity against Trypanosoma cruzi. However, this compound has some limitations, including its limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more potent and selective compounds. Additionally, the efficacy of this compound against other parasitic diseases, such as Leishmaniasis and Malaria, should be explored. Finally, the potential use of this compound as a lead compound for the development of new drugs with improved pharmacological properties should be investigated.

Synthesemethoden

The synthesis of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves the reaction of 4-(2,6-difluorophenylsulfonamido)but-2-yn-1-ol with 2-amino-5-fluorobenzamide in the presence of a catalyst. The reaction proceeds through an intermediate compound, which is then purified to obtain the final product. The synthesis of this compound is relatively simple and has been optimized for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. In particular, this compound has been found to exhibit potent activity against the protozoan parasite Trypanosoma cruzi, which causes Chagas disease. Chagas disease is a neglected tropical disease that affects millions of people worldwide, and there is currently no effective treatment available. This compound has been shown to be effective against both the acute and chronic stages of Chagas disease in animal models, and is currently undergoing clinical trials.

Eigenschaften

IUPAC Name

2-[4-[(2,6-difluorophenyl)sulfonylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4S/c18-13-7-5-8-14(19)16(13)26(23,24)21-10-3-4-11-25-15-9-2-1-6-12(15)17(20)22/h1-2,5-9,21H,10-11H2,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGMKIIQOFRERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.